

Technical Support Center: K-604 Dihydrochloride In Vivo Studies

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Compound of Interest

Compound Name: K-604 dihydrochloride

Cat. No.: B1663814

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This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of **K-604 dihydrochloride**.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **K-604 dihydrochloride**?

K-604 dihydrochloride is a potent and highly selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1).[1][2][3] ACAT-1 is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT-1, K-604 prevents this storage, leading to an increase in intracellular free cholesterol. This modulation of cholesterol homeostasis affects various cellular processes, including lipid metabolism and inflammatory responses.

Q2: What are the main downstream effects of ACAT-1 inhibition by K-604?

The inhibition of ACAT-1 by K-604 triggers several downstream signaling events. A key effect is the upregulation of ATP-binding cassette transporter A1 (ABCA1) expression, which is mediated by the Liver X Receptor (LXR) pathway. This enhances cholesterol efflux from cells. Additionally, ACAT-1 inhibition has been shown to promote autophagy and lysosomal biogenesis, which can aid in the clearance of cellular waste and pathogens. In the context of neurodegenerative diseases, blocking ACAT-1 can reduce the processing of amyloid precursor protein (APP) and subsequent generation of amyloid-beta (A β) peptides.

Q3: What are the reported in vivo dosage ranges for **K-604 dihydrochloride**?

Reported in vivo dosages of **K-604 dihydrochloride** vary depending on the animal model, administration route, and therapeutic area. For oral administration in hamsters, doses of 1 mg/kg/day and higher have been shown to be effective in suppressing fatty streak lesions.^[2]^[4] In apoE-knockout mice, a dose of 60 mg/kg/day administered orally for 12 weeks altered plaque phenotype. For brain-targeting studies in mice, intranasal administration of 108 µg per mouse has been used.^[5]^[6]

Q4: What are some potential adverse effects of ACAT inhibitors like K-604?

While specific adverse effects for K-604 are not extensively detailed in the available literature, studies on other ACAT inhibitors have highlighted potential concerns. These include adrenal toxicity, characterized by decreased plasma cortisol levels, and cytotoxicity in macrophages due to the accumulation of free cholesterol.^[1] It is crucial to include appropriate toxicity assessments in your in vivo study design.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Poor solubility of K-604 dihydrochloride in aqueous vehicles.	K-604 dihydrochloride has poor solubility in neutral water.	K-604 dihydrochloride solubility is significantly improved in acidic conditions. For oral administration, a 0.01 N HCl solution can be used as a vehicle. For other routes, consider using a co-solvent system such as DMSO, PEG300, and Tween-80 in saline. Always perform a small-scale solubility test with your chosen vehicle before preparing a large batch for dosing.
Precipitation of K-604 dihydrochloride in the dosing solution.	The concentration of K-604 may exceed its solubility limit in the chosen vehicle, or the solution may not have been prepared correctly.	Ensure the vehicle components are added in the correct order and mixed thoroughly. For co-solvent systems, it is often recommended to dissolve the compound in the organic solvent (e.g., DMSO) first before adding the aqueous components. If precipitation persists, you may need to adjust the vehicle composition or lower the concentration of K-604.
Variability in experimental results.	Inconsistent dosing technique, instability of the dosing solution, or animal-to-animal variation.	Ensure all personnel are properly trained on the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent delivery. Prepare dosing solutions fresh daily if the

stability in the vehicle is unknown. Increase the number of animals per group to account for biological variability.

Observed toxicity or adverse events in animals.

The dose of K-604 may be too high, or the vehicle itself may be causing toxicity.

Include a vehicle-only control group in your study to differentiate between vehicle- and compound-related toxicity. If toxicity is observed in the K-604 treated groups, consider performing a dose-range-finding study to identify a maximum tolerated dose (MTD).

Quantitative Data Summary

Table 1: In Vivo Efficacy and Dosage of **K-604 Dihydrochloride**

Animal Model	Administration Route	Dosage	Key Findings	Reference
Fat-fed Hamsters	Oral	≥ 1 mg/kg/day	Suppressed fatty streak lesions without affecting plasma cholesterol levels.	[2][4]
ApoE-knockout Mice	Oral	60 mg/kg/day for 12 weeks	Reduced macrophage-positive area and increased collagen-positive area in atherosclerotic plaques.	
Mice	Intranasal	108 μ g/mouse	Markedly decreased cholesteryl ester levels in the brain.	[5][6]

Table 2: Pharmacokinetic Parameters of K-604 in Mice

Administration Route	Dosage	Cmax	AUC	Reference
Oral	6 mg/kg	Plasma: 6.2 ng/mL; Cerebrum: 0.8 ng/g	Plasma: 197.5 ng·min/mL; Cerebrum: 8.9 ng·min/g	[5][6]
Intranasal	108 μ g/mouse	-	Cerebrum: 772 ng·min/g	[5][6]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

Vehicle Preparation (0.01 N HCl):

- Add 0.83 mL of concentrated HCl (12 M) to approximately 900 mL of purified water in a 1 L volumetric flask.
- Bring the volume to 1 L with purified water and mix thoroughly.
- Confirm the pH of the solution.

Dosing Solution Preparation:

- Weigh the required amount of **K-604 dihydrochloride** based on the desired dose and the number of animals.
- Dissolve the **K-604 dihydrochloride** in the 0.01 N HCl vehicle to achieve the final desired concentration (e.g., 0.6 mg/mL for a 6 mg/kg dose in a 25 g mouse receiving 0.25 mL).
- Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but the stability of the compound under these conditions should be verified.

Administration Procedure:

- Accurately weigh each mouse to determine the precise volume of dosing solution to be administered.
- Gently restrain the mouse.
- Insert a 20-22 gauge gavage needle attached to a syringe into the esophagus and deliver the dosing solution directly into the stomach.
- Monitor the animal for any signs of distress during and after the procedure.

Protocol 2: Intraperitoneal Injection in Mice (General Protocol Adaptation)

Vehicle Preparation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):

- In a sterile container, add the required volume of DMSO.
- Add the **K-604 dihydrochloride** to the DMSO and mix until fully dissolved.
- Add the PEG300 and mix thoroughly.
- Add the Tween-80 and mix thoroughly.
- Finally, add the saline and mix until a clear, homogeneous solution is formed.

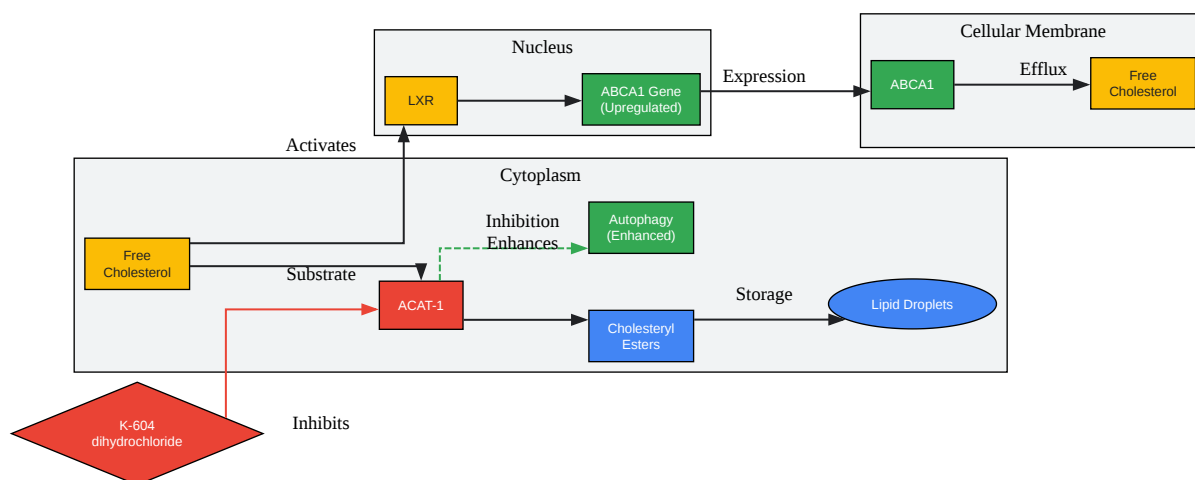
Dosing Solution Preparation:

- Prepare the dosing solution fresh on the day of use.
- Calculate the required concentration of K-604 in the final vehicle to achieve the desired dose in a typical injection volume (e.g., 100-200 μ L for a mouse).

Administration Procedure:

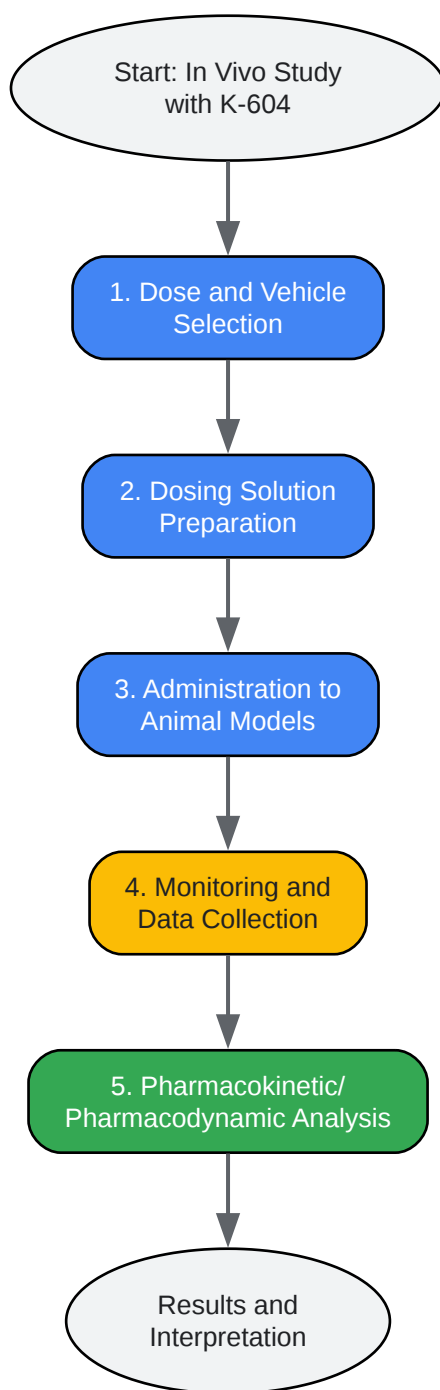
- Weigh each mouse to determine the exact injection volume.
- Restrain the mouse, exposing the abdomen.
- Insert a 25-27 gauge needle into the lower right quadrant of the peritoneum, avoiding the cecum and bladder.
- Aspirate to ensure no fluid or blood is drawn back, then inject the solution.
- Return the mouse to its cage and monitor for any adverse reactions.

Visualizations



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Caption: Signaling pathway of **K-604 dihydrochloride**.



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Caption: Experimental workflow for in vivo studies.

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